

# An In-depth Technical Guide to Phenanthren-2-ol: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Phenanthren-2-ol*

Cat. No.: *B023603*

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Phenanthren-2-ol** (CAS No. 605-55-0), a hydroxylated polycyclic aromatic hydrocarbon (PAH). With full editorial control, this document is structured to deliver in-depth insights into the core chemical and biological aspects of this compound, moving from its fundamental properties to its significant roles in metabolic studies and potential pharmacological relevance.

## Core Identification and Physicochemical Properties

**Phenanthren-2-ol**, also known as 2-Hydroxyphenanthrene, is a critical reference standard in the fields of environmental science and toxicology.<sup>[1]</sup> Its fundamental identifiers and key physicochemical properties are summarized below.

Property	Value	Source(s)
CAS Number	605-55-0	<a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>10</sub> O	<a href="#">[1]</a>
Molecular Weight	194.23 g/mol	<a href="#">[1]</a>
Appearance	White to light yellow crystalline solid	<a href="#">[2]</a>
Melting Point	162 °C	<a href="#">[1]</a>
Boiling Point	404.5 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.244 g/cm <sup>3</sup>	<a href="#">[1]</a>
Solubility	Soluble in organic solvents such as acetone, chloroform, DMSO, and methanol. <a href="#">[3]</a> Nearly insoluble in water.	
Synonyms	2-Hydroxyphenanthrene, 2-Phenanthrol	<a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis and Spectroscopic Characterization

The synthesis of **Phenanthren-2-ol** is of interest for producing analytical standards and for creating derivatives for further research. While it is a metabolite of phenanthrene, chemical synthesis provides a controlled source of the pure compound.

## Synthetic Strategies

Classic methods for synthesizing the phenanthrene core, such as the Bardhan-Sengupta synthesis and the Haworth synthesis, can be adapted to produce hydroxylated derivatives.[\[4\]](#) These multi-step syntheses involve the construction of the tricyclic ring system followed by functionalization. For instance, the Haworth synthesis typically begins with the Friedel-Crafts acylation of naphthalene with succinic anhydride.[\[5\]](#) Subsequent reduction, cyclization, and aromatization steps yield the phenanthrene skeleton. Introduction of a hydroxyl group at the 2-position can be achieved through various methods, including electrophilic substitution on an

activated phenanthrene precursor or through the functionalization of a pre-existing group at the desired position.

## Spectroscopic Elucidation

The structural confirmation of **Phenanthren-2-ol** relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The aromatic protons of **Phenanthren-2-ol** typically resonate in the downfield region between  $\delta$  7.0 and 9.0 ppm. The hydroxyl proton gives a characteristic signal, though its chemical shift is dependent on solvent and concentration.[1]
  - $^{13}\text{C}$  NMR: The spectrum will show distinct signals for each of the 14 carbon atoms, providing a unique fingerprint of the carbon skeleton.[1]
- Infrared (IR) Spectroscopy:
  - A prominent absorption band for the hydroxyl (-OH) group stretching vibration is observed in the region of 3200-3600  $\text{cm}^{-1}$ .[1]
  - Aromatic C-H and C=C stretching and bending vibrations are also present, confirming the phenanthrene core structure.[1]
- Mass Spectrometry (MS):
  - The molecular ion peak corresponding to the exact mass of  $\text{C}_{14}\text{H}_{10}\text{O}$  is a key identifier.

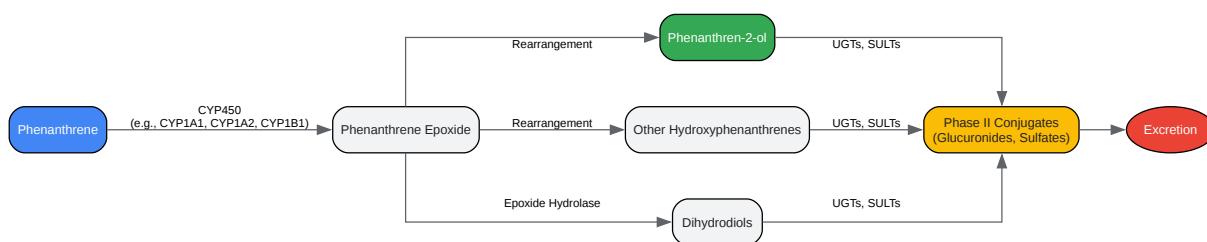
## Biological Significance and Applications

**Phenanthren-2-ol**'s primary significance lies in its role as a metabolite of phenanthrene, a widespread environmental pollutant.

## Metabolic Pathway of Phenanthrene

In biological systems, phenanthrene undergoes Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1] This process involves the formation of an epoxide, which is then hydrolyzed to a dihydrodiol or can rearrange to form various hydroxylated metabolites,

including **Phenanthren-2-ol**.<sup>[6]</sup> Human CYP1A1, CYP1A2, and CYP1B1 have been shown to be involved in the metabolism of phenanthrene.<sup>[7]</sup> Subsequent Phase II reactions, such as conjugation with glucuronic acid or sulfate, increase the water solubility of these metabolites, facilitating their excretion.<sup>[1]</sup>



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Caption: Metabolic activation of phenanthrene to **Phenanthren-2-ol**.

## Role in Toxicology and Environmental Monitoring

As a major metabolite, **Phenanthren-2-ol** serves as a biomarker for human and environmental exposure to PAHs.<sup>[1]</sup> Its detection in biological samples, such as urine, is indicative of phenanthrene uptake and metabolism. This is crucial for assessing exposure levels in occupational settings and for monitoring environmental contamination.

## Potential in Drug Development and Pharmacology

While **Phenanthren-2-ol** itself is not a therapeutic agent, the phenanthrene scaffold is present in numerous natural and synthetic compounds with diverse pharmacological activities, including analgesic, antitussive, antimalarial, and cytotoxic effects.<sup>[4]</sup>

- Cytotoxic Activity: Derivatives of phenanthrene have demonstrated cytotoxic effects against a range of human cancer cell lines.<sup>[1]</sup> This suggests that the phenanthrene nucleus could be a valuable scaffold for the development of new anticancer agents.<sup>[8]</sup>

- Anti-inflammatory Properties: Some phenanthrene derivatives have been investigated for their anti-inflammatory properties.[\[9\]](#)
- Antimicrobial Activity: Research has indicated that hydroxylated and substituted phenanthrenes possess potential antimicrobial activities against bacteria, fungi, and viruses.[\[1\]](#)

The hydroxyl group of **Phenanthren-2-ol** provides a reactive site for further chemical modification, making it a potential starting material or intermediate for the synthesis of more complex, pharmacologically active phenanthrene derivatives.[\[2\]](#)

## Analytical Methodologies

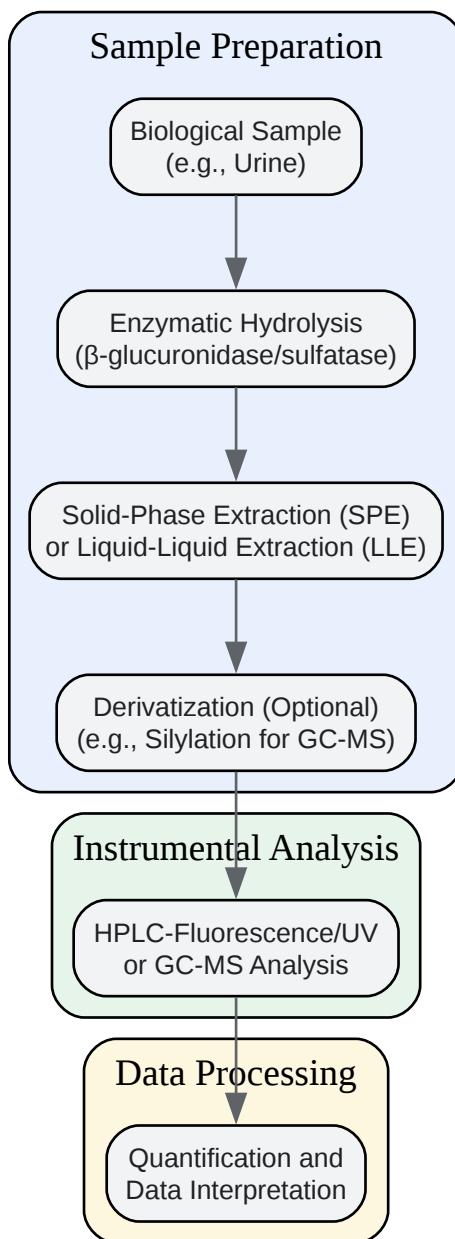
The detection and quantification of **Phenanthren-2-ol** in complex matrices require sensitive and selective analytical techniques.

### Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or ultraviolet (UV) detection is a common method for the analysis of **Phenanthren-2-ol**. The inherent fluorescence of the phenanthrene ring system allows for highly sensitive detection.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of **Phenanthren-2-ol**, particularly after derivatization of the hydroxyl group to increase volatility.[\[1\]](#)

### Sample Preparation Protocol for Biological Matrices

A general workflow for the extraction and analysis of **Phenanthren-2-ol** from a biological sample (e.g., urine) is outlined below.



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Caption: General workflow for the analysis of **Phenanthren-2-ol**.

## Safety and Handling

As with all polycyclic aromatic hydrocarbons and their derivatives, **Phenanthren-2-ol** should be handled with appropriate safety precautions in a laboratory setting.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**Phenanthren-2-ol** is a compound of significant interest due to its role as a metabolite of the ubiquitous environmental pollutant phenanthrene. Its utility as a biomarker for PAH exposure is well-established. While not a drug itself, the phenanthrene scaffold it possesses is a key feature in many pharmacologically active molecules. Further research into the synthesis of **Phenanthren-2-ol** derivatives may unlock new therapeutic avenues. This guide provides a foundational understanding for researchers and professionals working with this important compound.

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